molecular formula C16H16N4 B6635281 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B6635281
M. Wt: 264.32 g/mol
InChI Key: CJFPPMRACRKSLT-UHFFFAOYSA-N
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Description

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a benzazepine moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

6-methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-9-15(10-17)19-16(18-12)20-8-4-7-13-5-2-3-6-14(13)11-20/h2-3,5-6,9H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFPPMRACRKSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzazepine moiety, which is then fused with the pyrimidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carboxamide
  • 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-thiol

Uniqueness

Compared to similar compounds, 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is unique due to its specific functional groups and structural configuration.

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